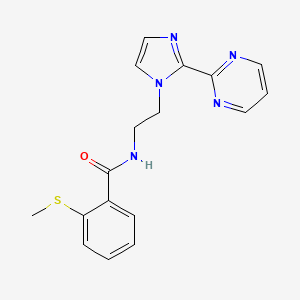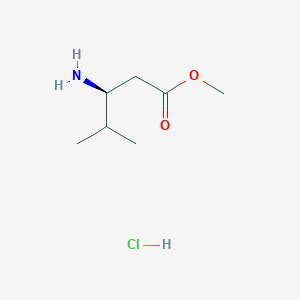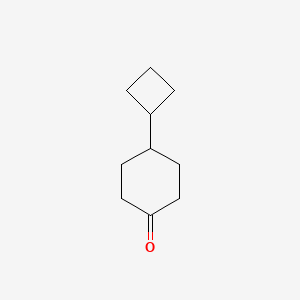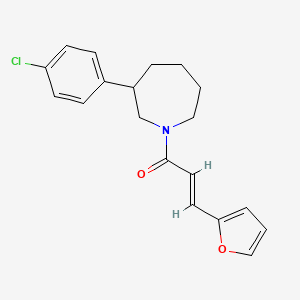![molecular formula C15H20N4O2 B2702904 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one CAS No. 2034528-49-7](/img/structure/B2702904.png)
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a morpholine ring, a pyrrolopyrimidine core, and a pentenone side chain, which contribute to its unique chemical properties and reactivity.
Wirkmechanismus
Target of Action
The compound “1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one” has been found to exhibit inhibitory activity against several kinases. These include Akt kinase, Rsk kinase, and S6K kinase . These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and metabolism .
Mode of Action
The compound “this compound” acts by inhibiting the activity of its target kinases. This inhibition occurs through competitive binding to the active sites of these kinases, preventing their normal function . The result is a disruption in the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathways affected by “this compound” are those regulated by its target kinases. For instance, Akt kinase is involved in the PI3K/Akt signaling pathway, which regulates cell survival and growth . By inhibiting Akt kinase, this compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound’s effectiveness as a kinase inhibitor suggests that it has sufficient bioavailability to reach its target sites within the body
Result of Action
The molecular and cellular effects of “this compound” action are primarily related to its inhibitory effects on its target kinases. By inhibiting these kinases, the compound can disrupt key cellular processes, such as cell proliferation and survival . This disruption can lead to a reduction in the growth and survival of cells, which could potentially be beneficial in the treatment of diseases associated with abnormal cell proliferation, such as cancer .
Action Environment
The action of “this compound” can be influenced by various environmental factors. These could include the presence of other molecules that can interact with the compound or its target kinases, the pH and temperature of the environment, and the presence of metabolic enzymes that can alter the compound’s structure and activity
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with key enzymes and proteins . For instance, it has been associated with the fibroblast growth factor receptor (FGFR) family, which plays an essential role in various types of tumors . This suggests that the compound could potentially influence biochemical reactions involving these receptors .
Cellular Effects
In terms of cellular effects, 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one may have significant impacts on cell function. It has been suggested that this compound can inhibit cell proliferation and induce apoptosis in certain cancer cells . Furthermore, it may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its potential interactions with key enzymes and proteins, it is plausible that this compound could be involved in significant metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one typically involves multi-step organic synthesis
Pyrrolopyrimidine Core Synthesis: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2-aminopyrimidine can be reacted with a suitable aldehyde or ketone to form the pyrrolopyrimidine ring system.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions. A common method involves reacting the pyrrolopyrimidine intermediate with morpholine in the presence of a base such as sodium hydride or potassium carbonate.
Pentenone Side Chain Addition: The final step involves the addition of the pentenone side chain through a Michael addition or similar reaction, using reagents like acrylates or enones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolopyrimidine ring or the morpholine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrimidine Derivatives: Compounds like 4-aminopyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine share structural similarities and are studied for their biological activities
Morpholine-Containing Compounds: Other morpholine derivatives, such as morpholinoethanol and morpholinobutanone, are used in various chemical and pharmaceutical applications.
Uniqueness
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one is unique due to its specific combination of a morpholine ring, a pyrrolopyrimidine core, and a pentenone side chain. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-3-4-14(20)19-10-12-9-16-15(17-13(12)11-19)18-5-7-21-8-6-18/h2,9H,1,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGWARATRNKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2702827.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)
![1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine](/img/structure/B2702830.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)
![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)
![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)
![1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2702835.png)




